molecular formula C15H19BO4 B8520451 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde

Cat. No.: B8520451
M. Wt: 274.12 g/mol
InChI Key: DVROQCNUCVTRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde is an organic compound that features a benzofuran ring substituted with a dioxaborolane group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde typically involves the borylation of a suitable benzofuran precursor. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group . The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products Formed

    Oxidation: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-4-carboxylic acid.

    Reduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-4-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the coupling partner used.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes . The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzofuran-4-carbaldehyde is unique due to the presence of both a dioxaborolane group and an aldehyde group on a benzofuran ring. This combination allows for diverse reactivity and the potential to form a wide range of derivatives.

Properties

Molecular Formula

C15H19BO4

Molecular Weight

274.12 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-7-10(9-17)12-5-6-18-13(12)8-11/h7-9H,5-6H2,1-4H3

InChI Key

DVROQCNUCVTRLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCOC3=C2)C=O

Origin of Product

United States

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